![molecular formula C12H14BrCl3N2O B11949982 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Bromanilino)-2,2,2-trichlorethyl]-2-methylpropanamid ist eine synthetische organische Verbindung, die durch das Vorhandensein einer Bromanilingruppe, einer Trichlorethylgruppe und einer Methylpropanamidgruppe gekennzeichnet ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[1-(4-Bromanilino)-2,2,2-trichlorethyl]-2-methylpropanamid beinhaltet typischerweise die Reaktion von 4-Bromanilin mit 2,2,2-Trichlorethylchloroformiat unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das resultierende Zwischenprodukt wird dann mit 2-Methylpropanamid umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Reinigungsschritte wie Umkristallisation oder Chromatographie können angewendet werden, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[1-(4-Bromanilino)-2,2,2-trichlorethyl]-2-methylpropanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Bromanilingruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Natriumazid oder Thiole in Gegenwart eines geeigneten Lösungsmittels wie Dimethylformamid.
Wichtigste gebildete Produkte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von Aziden, Thiolen oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Bromanilino)-2,2,2-trichlorethyl]-2-methylpropanamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzyminteraktionen und Proteinfunktionen.
Medizin: Auf sein Potenzial für therapeutische Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N-[1-(4-Bromanilino)-2,2,2-trichlorethyl]-2-methylpropanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, wodurch nachgeschaltete Effekte ausgelöst werden. Beispielsweise kann es bestimmte Enzyme hemmen, die an entzündungsfördernden Signalwegen beteiligt sind, und so entzündungshemmende Wirkungen entfalten. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide typically involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 2-methylpropanamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(1-(4-Bromanilino)-2,2,2-trichlorethyl)-2-fluoracetamid
- N-(1-(4-Bromanilino)-2,2,2-trichlorethyl)octanamid
- N-(1-(4-Bromanilino)-2,2,2-trichlorethyl)-2,2-diphenylacetamid
Einzigartigkeit
N-[1-(4-Bromanilino)-2,2,2-trichlorethyl]-2-methylpropanamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität, Stabilität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C12H14BrCl3N2O |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H14BrCl3N2O/c1-7(2)10(19)18-11(12(14,15)16)17-9-5-3-8(13)4-6-9/h3-7,11,17H,1-2H3,(H,18,19) |
InChI-Schlüssel |
XCAHFVHKHRWSKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)



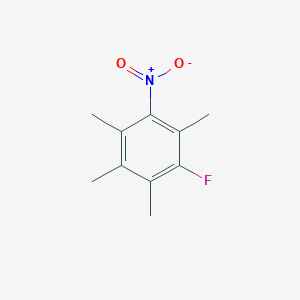
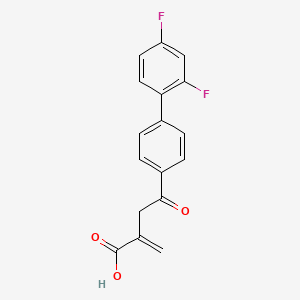
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
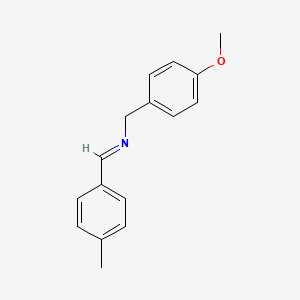
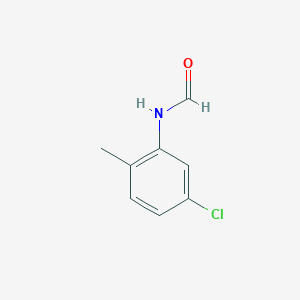

![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
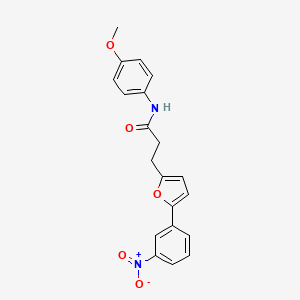

![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
